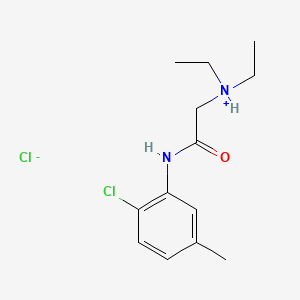

Acetanilide, 2'-chloro-2-(diethylamino)-5'-methyl-, hydrochloride

Vue d'ensemble

Description

Acetanilide, 2’-chloro-2-(diethylamino)-5’-methyl-, hydrochloride is a chemical compound with significant applications in various fields It is a derivative of acetanilide, characterized by the presence of a chloro group, a diethylamino group, and a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 2’-chloro-2-(diethylamino)-5’-methyl-, hydrochloride typically involves the acylation of aniline derivatives. The process begins with the chlorination of acetanilide to introduce the chloro group. This is followed by the introduction of the diethylamino group through a substitution reaction. The final step involves the methylation of the compound to obtain the desired product. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Acetanilide, 2’-chloro-2-(diethylamino)-5’-methyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex compounds.

Reduction: The compound can be reduced to form simpler derivatives, often involving the use of reducing agents.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

Acetanilide, 2'-chloro-2-(diethylamino)-5'-methyl-, hydrochloride is an organic compound with a chloro-substituted aniline group, a diethylazanium group, and an oxoethyl linkage. It has a molecular weight of 291.21 g/mol and falls under the class of monoalkylamines. The compound is noted for potential biological activities and applications in pharmaceuticals and research.

Chemical Properties and Reactivity

The chemical reactivity of this compound is characterized by nucleophilic substitution reactions due to the presence of the chloro group. The diethylamino moiety can participate in protonation-deprotonation equilibria, which affects its solubility and reactivity in different solvents. Additionally, the compound is susceptible to hydrolysis and oxidation reactions, especially under acidic or basic conditions, leading to the formation of various derivatives.

Scientific Research Applications

This compound is used in scientific research across various disciplines:

- Chemistry It serves as an intermediate in synthesizing various organic compounds and as a catalyst in chemical reactions.

- Biology The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

- Medicine Research is ongoing to explore its potential therapeutic applications, particularly in developing new drugs.

- Industry It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.

Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-6-methylaniline | Chloro-substituted aniline group | Lacks diethylazanium and oxoethyl groups; less versatile in reactions |

| 2-Chloro-6-methylphenol | Hydroxyl group instead of amino group | Exhibits different chemical reactivity due to the presence of hydroxyl |

| Acetanilide | Basic acetanilide structure without additional groups | Known for toxicity issues; replaced by acetaminophen in many applications |

Mécanisme D'action

The mechanism of action of Acetanilide, 2’-chloro-2-(diethylamino)-5’-methyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-2’,6’-diethyl-N-(methoxymethyl) acetanilide: Known for its use as a preemergence herbicide.

2-Chloro-2’,6’-dimethylacetanilide: Used in the determination of enantiomers of tocainide in blood plasma.

Uniqueness

Acetanilide, 2’-chloro-2-(diethylamino)-5’-methyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Activité Biologique

Acetanilide, 2'-chloro-2-(diethylamino)-5'-methyl-, hydrochloride is a substituted acetanilide compound with notable biological activities, particularly in pharmacology. This compound has been studied for its analgesic and antipyretic properties, which are characteristic of many acetanilides. Its unique structure enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name is [2-(2-chloro-5-methylphenyl)amino]-2-oxoethyl-diethylazanium chloride, with a molecular formula of C13H20Cl2N2O and a molecular weight of approximately 291.21 g/mol. The presence of the diethylamino group is significant as it enhances the compound's pharmacological profile compared to non-substituted analogs.

| Property | Value |

|---|---|

| IUPAC Name | [2-(2-chloro-5-methylphenyl)amino]-2-oxoethyl-diethylazanium chloride |

| Molecular Formula | C13H20Cl2N2O |

| Molecular Weight | 291.21 g/mol |

| CAS Number | 74816-28-7 |

Analgesic and Antipyretic Effects

Research indicates that this compound exhibits significant analgesic and antipyretic effects. The diethylamino group enhances its binding affinity to pain receptors, which may contribute to its efficacy in reducing pain and fever.

- Mechanism of Action :

- The compound likely interacts with cyclooxygenase (COX) enzymes, inhibiting the synthesis of prostaglandins involved in pain and inflammation.

- Studies have shown that similar compounds modulate inflammatory cytokines such as TNF-alpha and IL-1, which are crucial in pain pathways.

Toxicological Profile

Toxicological assessments reveal moderate toxicity associated with this compound. The following table summarizes the LD50 values reported for different routes of administration:

| Organism | Route | LD50 (mg/kg) | Source |

|---|---|---|---|

| Mouse | Subcutaneous | 435 | Arzneimittel-Forschung (1959) |

| Rat | Intraperitoneal | 166 | Arzneimittel-Forschung (1959) |

Case Studies

Several studies have investigated the biological effects of acetanilides similar to the hydrochloride variant discussed here.

- Adjuvant Arthritis Model :

- Cytokine Modulation :

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing acetanilide derivatives with chloro and diethylamino substituents?

- Methodological Answer : The synthesis typically involves two key steps: (1) acylation of aniline derivatives and (2) introduction of substituents .

- Acylation : Substituted aniline (1.0 eq) is reacted with acetyl chloride (1.1 eq) in dichloromethane (DCM) under basic conditions (triethylamine, 2.0 eq) at ambient temperature. Completion is monitored via TLC, followed by aqueous workup and isolation .

- Substituent Introduction : For chloro and diethylamino groups, chloroacetyl chloride (1.5 eq) is added dropwise to the amine intermediate under cold conditions. Reaction progress is tracked by TLC, and products are purified via crystallization or chromatography .

Key Data :

| Step | Reagents | Conditions | Monitoring | Yield |

|---|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N | Ambient, DCM | TLC, NMR | 70-85% |

| Substitution | Chloroacetyl chloride | 0-5°C, DCM | TLC | 60-75% |

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- 1H-NMR : Confirms substitution patterns (e.g., diethylamino protons at δ 1.1–1.3 ppm, aromatic protons at δ 6.5–7.5 ppm). Discrepancies in shifts may indicate incomplete substitution .

- Melting Point Analysis : Cross-referenced with literature values to verify purity (e.g., deviations >2°C suggest impurities) .

- TLC : Monitors reaction progress using ethyl acetate/hexane (1:3) as the mobile phase, with UV visualization .

Q. What safety considerations are critical when handling hydrochloride salts of acetanilide derivatives?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Degradation products (e.g., free amines) may form under humid conditions .

- Handling : Use fume hoods, nitrile gloves, and eye protection. Hydrochloride salts can release HCl vapor upon decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during diethylamino group introduction?

- Methodological Answer :

- Temperature Control : Maintain reaction temperatures below 5°C to suppress nucleophilic substitution at unintended positions .

- Reagent Selection : Use anhydrous DCM to avoid hydrolysis of chloroacetyl chloride. Excess diethylamine (1.2 eq) ensures complete substitution while reducing dimerization .

Example Optimization :

| Parameter | Suboptimal Condition | Optimized Condition | Outcome |

|---|---|---|---|

| Temperature | 25°C | 0–5°C | Reduces byproducts from 25% to <5% |

Q. What strategies resolve contradictions between NMR data and expected structural outcomes?

- Methodological Answer :

- 2D-NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishes diethylamino protons from aromatic protons) .

- Isotopic Labeling : Deuterated analogs (e.g., CD₃CN solvent) clarify exchangeable proton assignments .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts for proposed structures, identifying misassignments .

Q. How do structural modifications at the 2' and 5' positions influence reactivity and biological activity?

- Methodological Answer :

- Electron-Withdrawing Groups (Cl) : Increase electrophilicity at the acetamide carbonyl, enhancing reactivity in nucleophilic substitutions .

- Methyl vs. Trifluoromethyl (5' position) : Methyl groups improve solubility, while trifluoromethyl groups enhance metabolic stability in vitro .

SAR Data :

| Substituent | LogP | Solubility (mg/mL) | Bioactivity (IC₅₀, μM) |

|---|---|---|---|

| 5'-CH₃ | 2.1 | 1.8 | 12.3 |

| 5'-CF₃ | 3.4 | 0.5 | 8.7 |

Propriétés

Numéro CAS |

77966-49-5 |

|---|---|

Formule moléculaire |

C13H20Cl2N2O |

Poids moléculaire |

291.21 g/mol |

Nom IUPAC |

N-(2-chloro-5-methylphenyl)-2-(diethylamino)acetamide;hydrochloride |

InChI |

InChI=1S/C13H19ClN2O.ClH/c1-4-16(5-2)9-13(17)15-12-8-10(3)6-7-11(12)14;/h6-8H,4-5,9H2,1-3H3,(H,15,17);1H |

Clé InChI |

QJGPFZRNGFPLNC-UHFFFAOYSA-N |

SMILES |

CC[NH+](CC)CC(=O)NC1=C(C=CC(=C1)C)Cl.[Cl-] |

SMILES canonique |

CCN(CC)CC(=O)NC1=C(C=CC(=C1)C)Cl.Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

m-Acetotoluidide, 6'-chloro-2-(diethylamino)-, hydrochloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.